molecular formula C9H11IO B3054388 3-(p-Iodophenyl)-1-propanol CAS No. 60075-78-7

3-(p-Iodophenyl)-1-propanol

Cat. No.: B3054388
CAS No.: 60075-78-7
M. Wt: 262.09 g/mol
InChI Key: NMDCAVUBMYPYKW-UHFFFAOYSA-N
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Description

3-(p-Iodophenyl)-1-propanol: is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a propanol group

Mechanism of Action

Target of Action

The primary target of 3-(p-Iodophenyl)-1-propanol is the electron transport system of respiring organisms . This compound is known to interact with enzymes such as 4-hydroxybenzoate 3-monooxygenase and PAH ring-hydroxylating dioxygenase alpha subunit .

Mode of Action

This compound interacts with its targets by serving as an electron acceptor in the electron transport chain . It is reduced to form a compound known as INT-formazan . This reduction process is indicative of the respiratory activity of the organism, providing a measure of its metabolic activity .

Biochemical Pathways

The reduction of this compound to INT-formazan is part of the organism’s respiratory activity, which is a key component of its energy metabolism . This process is linked to various biochemical pathways, including those involved in the synthesis and catabolism of nucleotides and amino acids .

Pharmacokinetics

Similar compounds with an albumin binding moiety have shown improved pharmacokinetics, with increased tumor uptake and prolonged retention .

Result of Action

The reduction of this compound to INT-formazan results in the formation of optically dense intracellular deposits . This can be used as an indicator of the metabolic activity of the organism, providing a measure of its health and viability .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of an exogenous carbon and energy source, as well as the presence of the electron-coupling agent phenazine methosulfate, can stimulate the reduction of this compound . Additionally, the compound’s action can be affected by the pH, temperature, and presence of coexisting ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Iodophenyl)-1-propanol typically involves the iodination of a phenylpropane derivative. One common method is the reaction of 3-phenyl-1-propanol with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, under controlled temperature conditions to ensure the selective iodination of the para position on the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance reaction efficiency and yield. This method allows for precise control over reaction parameters, such as temperature and flow rate, leading to consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-(p-Iodophenyl)-1-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 3-phenyl-1-propanol.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.

Major Products Formed:

Scientific Research Applications

3-(p-Iodophenyl)-1-propanol has several applications in scientific research:

Comparison with Similar Compounds

  • 4-(p-Iodophenyl)butanoate
  • 5-(p-Iodophenyl)pentanoate
  • 2-(p-Iodophenyl)-3-(p-nitrophenyl)-5-phenyl tetrazolium chloride

Comparison: 3-(p-Iodophenyl)-1-propanol is unique due to its specific structure, which combines a hydroxyl group with an iodinated phenyl ring. This combination imparts distinct reactivity and binding properties compared to other iodinated compounds. For example, 4-(p-Iodophenyl)butanoate and 5-(p-Iodophenyl)pentanoate have longer carbon chains, affecting their solubility and reactivity. The presence of the hydroxyl group in this compound also allows for additional chemical modifications and interactions .

Properties

IUPAC Name

3-(4-iodophenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDCAVUBMYPYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCO)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30208810
Record name 1-Propanol, 3-(p-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60075-78-7
Record name 4-Iodobenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60075-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanol, 3-(p-iodophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060075787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanol, 3-(p-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(4-iodophenyl)propanoic acid (Atlantic Research Chemicals Ltd.) (2.76 g, 10.00 mmol) were dissolved in tetrahydrofuran (100 mL) and added slowly to a suspension of lithium aluminium hydride (0.23 g, 6.00 mmol) in 100 mL tetrahydrofuran. The reaction was stirred for 3 h, then 1 N aqueous sodium hydrogen carbonate (150 mL) were added slowly and the resulting mixture was extracted with ethyl acetate (3×400 mL), the organic extracts were dried over magnesium sulfate and concentrated in vacuo. The crude product was purified on silica gel using a hexane/ethyl acetate gradient, and the appropriate fractions were combined and concentrated.
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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